5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid
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Overview
Description
5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a heterocyclic compound with a pyridine ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of functional groups such as cyano and carboxylic acid makes it a versatile intermediate for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
The primary target of 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid is the human uridine phosphorylase-1 (hUP1) enzyme . This enzyme plays a crucial role in controlling the cellular concentration of uridine (Urd), a natural pyrimidine nucleoside involved in cellular processes such as RNA synthesis .
Mode of Action
This compound acts as an effective inhibitor of the hUP1 enzyme . By inhibiting this enzyme, the compound controls the cellular concentration of Urd . This results in changes in the cellular processes that Urd is involved in, such as RNA synthesis .
Biochemical Pathways
The compound affects the biochemical pathway involving the hUP1 enzyme and Urd. By inhibiting the hUP1 enzyme, the compound controls the cellular concentration of Urd, thereby affecting the RNA synthesis process . The compound’s action can also lead to the inhibition of a number of proteins and enzymes such as protein kinase Pim-1, farnesyl transferase, and P-glycoprotein .
Pharmacokinetics
The compound is expected to have high gastrointestinal absorption based on its physicochemical properties .
Result of Action
The compound’s action results in a decrease in the proliferation of HepG2 cells, primarily through cell cycle arrest and senescence . It increases the intracellular level of Urd and maintains a decrease in cell proliferation during chronic treatment .
Biochemical Analysis
Biochemical Properties
5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid has been found to interact with a number of enzymes and proteins. For instance, it has been shown to inhibit protein kinase Pim-1, farnesyl transferase, and P-glycoprotein . These interactions can have significant effects on biochemical reactions within the cell .
Cellular Effects
The effects of this compound on cells are diverse. It has been found to regulate cell apoptosis, the programmed cell death process . It can also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid typically involves the reaction of methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide. The reaction proceeds under mild conditions, such as in ethanol at 40°C, in the presence of triethylamine. This method yields the corresponding 4-aryl-6-oxo-1,6-dihydropyridine-2-carboxylic acids and their methyl esters in 52–75% yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is a promising intermediate for the design of drugs, particularly phosphodiesterase inhibitors used in treating cardiovascular diseases.
Material Science: Its unique structure allows it to be used in the synthesis of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Milrinone: A phosphodiesterase inhibitor with a similar pyridine structure used in treating heart failure.
Olprinone: Another phosphodiesterase inhibitor with vasodilating effects.
Saterinon: Used for its positive inotropic effects in cardiovascular treatments.
Uniqueness
5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid stands out due to its dual functional groups (cyano and carboxylic acid), which provide versatility in chemical reactions and potential applications. Its ability to regulate cell apoptosis and its use in designing drugs for cardiovascular diseases highlight its unique properties compared to similar compounds.
Properties
IUPAC Name |
5-cyano-6-oxo-1H-pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-3-4-1-2-5(7(11)12)9-6(4)10/h1-2H,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUAASBTCYJUSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(=O)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50665284 |
Source
|
Record name | 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50665284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19841-76-0 |
Source
|
Record name | 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50665284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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